tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
CAS No.: 1218790-24-9
Cat. No.: VC0087487
Molecular Formula: C19H25BClNO4
Molecular Weight: 377.672
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218790-24-9 |
|---|---|
| Molecular Formula | C19H25BClNO4 |
| Molecular Weight | 377.672 |
| IUPAC Name | tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
| Standard InChI Key | JFNOJLRXOALBQW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C |
Introduction
Physical and Chemical Properties
tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate possesses distinct physical and chemical properties that are essential for understanding its behavior in various chemical contexts. The key physical and chemical properties of this compound are summarized in Table 1, providing a comprehensive overview of its molecular characteristics.
Table 1: Physical and Chemical Properties of tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1218790-24-9 |
| Molecular Formula | C₁₉H₂₅BClNO₄ |
| Molecular Weight | 377.672 g/mol |
| IUPAC Name | tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
| Standard InChI | InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
| Standard InChIKey | JFNOJLRXOALBQW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Cl)C(=O)OC(C)(C)C |
| PubChem Compound ID | 53217199 |
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a simple and efficient three-step substitution reaction as reported by Yao et al. . This synthetic approach represents an important contribution to the field of indole chemistry, providing access to a functionalized indole derivative with potential applications in organic synthesis. The synthesis begins with appropriate precursors and proceeds through carefully controlled reaction conditions to yield the target compound with good purity and yield.
Applications and Research Significance
Synthetic Applications
tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has significant potential applications in organic synthesis, particularly as a building block for the preparation of more complex molecules. The presence of the boronate ester functionality at the C3 position makes this compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are widely used for carbon-carbon bond formation. Through such cross-coupling reactions, the compound can be transformed into a variety of C3-substituted indoles, which are prevalent in natural products, pharmaceuticals, and materials with interesting properties.
| Quantity | Price (USD) | Availability |
|---|---|---|
| 100 mg | $136.90 | Available within 8-12 weeks |
| 250 mg | $338.90 | Available within 8-12 weeks |
| 1 g | $1,174.90 | Available within 8-12 weeks |
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